molecular formula C20H25ClN2O3S2 B2551677 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide CAS No. 1251675-91-8

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide

Cat. No.: B2551677
CAS No.: 1251675-91-8
M. Wt: 441
InChI Key: MYZQXSUFPPRTBK-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a cyclooctyl group, and a sulfamoyl group attached to a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorophenyl moiety can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

    Medicine: It may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: Its unique properties could be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide
  • 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclopentylthiophene-2-carboxamide

Uniqueness

The uniqueness of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, the cyclooctyl group may impart different steric and electronic effects, influencing its reactivity and interactions with targets.

Properties

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-cyclooctylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S2/c1-23(17-11-9-15(21)10-12-17)28(25,26)18-13-14-27-19(18)20(24)22-16-7-5-3-2-4-6-8-16/h9-14,16H,2-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZQXSUFPPRTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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